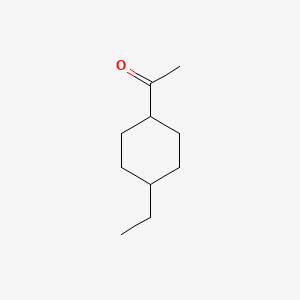

1-(4-Ethylcyclohexyl)ethan-1-one

Description

Contextualization of 1-(4-Ethylcyclohexyl)ethan-1-one within the Class of Saturated Cyclic Ketones

This compound is a saturated cyclic ketone. This classification places it within a family of compounds characterized by a carbonyl group (C=O) integrated into a six-membered, non-aromatic carbon ring. wikipedia.orgreagent.co.uk Unlike its simpler analogue, cyclohexanone (B45756), which is a key intermediate in the industrial production of materials like nylon, this compound features two distinct substituents: an acetyl group and an ethyl group attached to the cyclohexane (B81311) ring at positions 1 and 4, respectively. reagent.co.ukebsco.com

Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C10H18O | 154.25 | Predicted: 223.9±8.0 |

| Cyclohexanone | (CH₂)₅CO | 98.14 | 155.7 |

| 4-Cyclohexylacetophenone | C₁₄H₁₈O | 202.29 | 453.2 K (180 °C) at 0.019 bar |

| 4'-Ethylacetophenone | C₁₀H₁₂O | 148.20 | Not specified |

Data sourced and compiled from multiple chemical databases. Boiling point for this compound is a predicted value.

Significance of Ketone Functionality and Cyclohexane Scaffolds in Synthetic Design

The ketone functional group is a linchpin in organic synthesis. numberanalytics.com Its carbonyl carbon is electrophilic, making it a prime target for nucleophilic attack, a fundamental step in many carbon-carbon bond-forming reactions. numberanalytics.com Furthermore, the hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) are acidic, allowing for the formation of enolates, which are key intermediates in reactions like aldol (B89426) condensations. numberanalytics.com Ketones are integral to the synthesis of a wide array of products, from pharmaceuticals like steroids and hormones to materials such as polymers and adhesives. numberanalytics.comnumberanalytics.com

The cyclohexane scaffold is equally important, particularly in medicinal chemistry. researchgate.netacs.org It is a common structural motif found in many bioactive compounds. By rigidifying a molecule's structure compared to a flexible linear chain, the cyclohexane ring can help to improve a drug's binding affinity and selectivity for its target. nih.gov The conformational properties of the cyclohexane ring, particularly its ability to exist in chair and boat forms, are critical in determining the spatial arrangement of substituents, which in turn affects biological activity. acs.orgnih.gov The development of new antimicrobial and anticancer agents often involves the use of cyclohexane derivatives. researchgate.netacs.org

Overview of Academic Research Perspectives on Aliphatic and Alicyclic Ketones

Academic research on aliphatic and alicyclic (saturated cyclic) ketones is extensive and multifaceted. Studies often focus on developing new synthetic methodologies, understanding reaction mechanisms, and exploring their applications.

Recent research has focused on innovative ways to synthesize and modify ketones. For example, methods for the α-alkylation of ketones, which involves adding an alkyl group to the carbon next to the carbonyl, are a significant area of study. mdpi.comnih.gov Traditionally, these reactions have faced challenges, such as controlling where the new group attaches on unsymmetrical ketones. nih.gov Modern approaches, including transition-metal-catalyzed reactions, aim to overcome these limitations, offering more precise and efficient ways to build complex molecules. mdpi.comnih.gov

Another area of active investigation is the use of ketones in photoredox catalysis, where light is used to drive chemical reactions. unc.edu This approach offers mild and environmentally friendly alternatives to traditional synthetic methods. Research has also explored the use of ketones as starting materials for C-H functionalization, a cutting-edge technique that allows for the direct modification of carbon-hydrogen bonds, which are typically unreactive. nih.gov These advanced methods highlight the ongoing efforts to expand the synthetic utility of both aliphatic and alicyclic ketones. unc.edunih.gov While aromatic ketones are often more reactive in certain catalytic systems, ongoing research aims to broaden the scope to include less reactive aliphatic ketones. acs.org

Research Gaps and Opportunities Pertaining to this compound Chemistry

A review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts—the ketone and the substituted cyclohexane ring—are well-studied in a general sense, detailed investigations into the synthesis, reactivity, and potential applications of this particular molecule are scarce.

This lack of specific data presents numerous opportunities for future research:

Novel Synthetic Routes: Developing and optimizing efficient synthetic pathways to this compound, potentially exploring stereoselective methods to control the cis/trans relationship of the substituents.

Reactivity Studies: Investigating the specific chemical reactivity of the ketone, including its behavior in modern catalytic reactions like asymmetric reductions or C-H functionalization. The ethyl substituent at the 4-position may influence the stereochemical outcome of reactions at the ketone.

Medicinal Chemistry Exploration: Given the prevalence of the cyclohexane scaffold in drug discovery, this compound could serve as a valuable building block or lead compound for new therapeutic agents. acs.orgnih.gov Its unique substitution pattern could offer a novel structural motif for probing biological targets.

Materials Science Applications: Exploring its potential as a monomer or additive in the development of new polymers, drawing inspiration from the role of cyclohexanone in nylon production. ebsco.comguidechem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-(4-ethylcyclohexyl)ethanone |

InChI |

InChI=1S/C10H18O/c1-3-9-4-6-10(7-5-9)8(2)11/h9-10H,3-7H2,1-2H3 |

InChI Key |

AWPNHNUSHIWYTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Ethylcyclohexyl Ethan 1 One

Direct Acylation Strategies for Substituted Cyclohexanes

Direct acylation aims to introduce the acetyl group onto a pre-existing ethylcyclohexane (B155913) ring in a single step, representing a highly atom-economical approach.

The classical Friedel-Crafts acylation is a cornerstone of organic chemistry for acylating aromatic rings via an electrophilic aromatic substitution mechanism, typically using an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum chloride. sigmaaldrich.cnmasterorganicchemistry.comorganic-chemistry.org This reaction generates a resonance-stabilized acylium ion that acts as the electrophile. youtube.com

However, the direct application of Friedel-Crafts acylation to saturated hydrocarbons like ethylcyclohexane is not feasible because alkanes lack the π-electrons necessary to undergo electrophilic substitution and are generally unreactive under these conditions. The reaction fundamentally requires an electron-rich substrate. libretexts.org Therefore, "analogous" strategies would necessitate the "activation" of the cyclohexane (B81311) ring. This could conceptually involve:

Introduction of Unsaturation: Acylation of an alkene, such as 1-ethylcyclohexene (B74122), can occur in the presence of a Lewis acid like stannic chloride. cdnsciencepub.com This reaction proceeds via the formation of a carbocation intermediate upon protonation or coordination of the Lewis acid to the double bond, which is then attacked by the acylating agent.

Use of Highly Reactive Reagents: While not a standard method, research into superacid systems or highly reactive electrophiles could theoretically force a reaction even with alkanes, though such methods often suffer from a lack of selectivity and practicality.

This approach remains largely conceptual for saturated rings, with more practical methods being favored for predictable outcomes.

A more modern and powerful strategy for direct acylation is catalytic C-H functionalization. This field has burgeoned, providing tools to convert inert C-H bonds into new C-C bonds with high selectivity. researchgate.net For a substrate like ethylcyclohexane, which has multiple C-H bonds, achieving site-selectivity is a significant challenge. researchgate.net

Transition metal catalysis, often involving palladium, rhodium, or manganese, is central to these transformations. researchgate.netrsc.org The general mechanism can involve the formation of a metal-carbon bond, followed by functionalization. youtube.com Recent advancements have merged photocatalyzed hydrogen atom transfer (HAT) with transition metal catalysis to functionalize alkanes. researchgate.net In such a system, a photocatalyst generates a radical species that abstracts a hydrogen atom from the alkane, creating an alkyl radical. This radical can then engage with a transition metal catalyst to complete the acylation.

| Catalytic Strategy | Catalyst System Example | Mechanism Principle | Potential Application |

| Directed C-H Functionalization | Palladium (II) with a directing group | The catalyst is directed to a specific C-H bond by a coordinating functional group on the substrate. | A substrate with a temporary directing group could be acylated at a specific position. |

| Non-Directed C-H Functionalization | Manganese-porphyrin complexes | A highly reactive metal-oxo species performs hydrogen atom abstraction, leading to a radical intermediate that can be functionalized. | Functionalization of the most reactive or accessible C-H bond on ethylcyclohexane. |

| Photoredox/Metal Dual Catalysis | Iridium or Ruthenium photocatalyst + Nickel catalyst | The photocatalyst initiates radical formation via HAT, and the nickel catalyst mediates the cross-coupling with the acylating agent. researchgate.net | Direct acylation of ethylcyclohexane using a carboxylic acid derivative as the acyl source. |

These methods offer a promising, albeit challenging, route to ethylcyclohexyl ketones, with ongoing research focused on improving catalyst efficiency and regioselectivity.

Beyond C-H activation, other novel transition metal-catalyzed reactions represent viable synthetic pathways. These methods often rely on the generation of an organometallic intermediate from the ethylcyclohexane moiety, which then reacts with an electrophilic acetylating agent. youtube.com

One emerging strategy combines N-heterocyclic carbene (NHC) catalysis with photoredox and hydrogen atom transfer (HAT) catalysis. nih.gov This multicatalytic system can achieve the direct allylic acylation of alkenes with carboxylic acids. While this specific application is for alkenes, the principles could be adapted. For instance, an ethylcyclohexyl radical generated via HAT could potentially be trapped by an NHC-bound acyl equivalent.

Another approach involves palladium-catalyzed reactions. For example, acylsilanes have been developed as sources of electron-rich carbenes under palladium catalysis, enabling the cyclopropanation of alkenes. acs.org While not a direct acylation, this demonstrates the novel reactivity being unlocked by transition metal catalysis that could inspire new C-C bond-forming reactions to construct ketones.

Indirect Synthetic Routes via Cyclohexane Functionalization

Indirect routes involve the construction of the target molecule through a series of steps, often starting with a simpler, functionalized cyclohexane precursor. These methods offer greater control and predictability compared to direct C-H functionalization.

This strategy involves first forming a substituted cyclohexane ring and then installing the acetyl group. Cycloaddition reactions are powerful tools for constructing six-membered rings. nih.gov For example, a Diels-Alder reaction between a suitable diene and dienophile could generate a cyclohexene (B86901) derivative, which can then be elaborated.

A more direct example is the acylation of 1-ethylcyclohexene with an acylating agent like acetyl chloride in the presence of stannic chloride. cdnsciencepub.com This reaction introduces the acetyl group and generates a double bond in the ring, which would then need to be selectively reduced to afford the final saturated product. The synthesis often yields a mixture of isomers that require separation or further equilibration.

Reaction Scheme Example:

Cyclization: Formation of a 1-ethylcyclohexene precursor.

Acylation: Reaction of 1-ethylcyclohexene with acetyl chloride and SnCl₄ to yield 1-(4-ethyl-1-cyclohexen-1-yl)ethanone and its isomers. cdnsciencepub.com

Reduction: Catalytic hydrogenation of the carbon-carbon double bond to yield 1-(4-ethylcyclohexyl)ethan-1-one.

Perhaps the most classical and versatile indirect approach involves the manipulation of a cyclohexanone (B45756) precursor. youtube.com This can be achieved through several pathways:

Acetoacetic Ester Synthesis Analogue: A powerful method for ketone synthesis is the acetoacetic ester synthesis. youtube.com In this approach, ethyl acetoacetate (B1235776) can be sequentially alkylated. A potential route to the target could involve the alkylation with a 4-ethylcyclohexyl halide. The final step would be hydrolysis and decarboxylation to yield the desired ketone.

Grignard/Organolithium Addition: A straightforward method involves the reaction of a Grignard reagent or an organolithium reagent with a suitable carboxylic acid derivative.

Preparation of Organometallic Reagent: Convert 4-ethylcyclohexyl bromide into 4-ethylcyclohexylmagnesium bromide (a Grignard reagent).

Reaction: React the Grignard reagent with acetic anhydride or acetyl chloride at low temperature to form this compound.

Manipulation of 1,4-Cyclohexanedione: One could start with a symmetrical precursor like 1,4-cyclohexanedione. orgsyn.org

Selective Monoketalization: Protect one of the ketone functionalities as a ketal.

Wittig Reaction: React the remaining ketone with ethyltriphenylphosphonium bromide to form an ethylidene group.

Hydrogenation: Reduce the double bond to form the ethyl group.

Deprotection: Remove the ketal protecting group to reveal the ketone.

Acetylation: Add the acetyl group via reaction with an acetylide anion followed by hydration, or through another C-C bond-forming reaction at the ketone position.

These indirect methods, while often longer, provide robust and high-yielding pathways to the target compound with a high degree of control over the molecular architecture.

Stereochemical Control in the Synthesis of this compound

Achieving stereochemical control is a critical aspect of synthesizing complex molecules like this compound, which contains stereogenic centers. The spatial arrangement of atoms can significantly influence the compound's properties and applications.

The creation of specific stereoisomers of this compound can be approached through diastereoselective and enantioselective methods. While literature directly addressing this specific molecule is limited, established principles in asymmetric synthesis can be applied.

Chiral Auxiliaries: One of the most reliable methods for inducing stereoselectivity is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of chiral ketones, chiral oxazolidinones or camphorsultams have been effectively used. researchgate.net For instance, an enolate derived from a carboxylic acid derivative attached to a chiral auxiliary can be alkylated or acylated with high diastereoselectivity.

Catalytic Enantioselective Methods: An alternative and often more atom-economical approach is the use of chiral catalysts. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclic enones has been shown to produce chiral seven-membered rings with high enantioselectivity. rsc.org Similarly, gold-catalyzed intramolecular hydroarylation has been employed for the enantioselective synthesis of helicenes. nih.gov Such catalytic systems could potentially be adapted for the enantioselective synthesis of this compound.

The following table illustrates the diastereoselectivity achieved in the carboxylation of N-propionyl derivatives using different chiral auxiliaries, a reaction analogous to the formation of a chiral center adjacent to a carbonyl group.

Table 1: Diastereoselectivity in the Carboxylation of N-Propionyl Derivatives with Different Chiral Auxiliaries This table is generated based on data for analogous reactions and is for illustrative purposes.

| Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | 61:39 | 88 | researchgate.net |

| Oppolzer's Camphorsultam | 98:2 | 80 | researchgate.net |

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pubiscnagpur.ac.in In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. msu.edu The interconversion between two chair conformations is rapid, but the equilibrium favors the conformer where bulky substituents are in the more stable equatorial position to avoid steric hindrance known as 1,3-diaxial interactions. libretexts.orglibretexts.orglibretexts.org

For this compound, the 4-ethyl group will strongly prefer the equatorial position. This conformational lock has significant implications for the stereoselectivity of reactions at the acetyl group. The bulky cyclohexane ring with its equatorial ethyl group will shield one face of the molecule. Reagents approaching the carbonyl group of the ethanone (B97240) side chain will preferentially attack from the less sterically hindered face, leading to a diastereomeric excess of one isomer. The degree of this facial selectivity will depend on the nature of the reactants and reaction conditions.

The energy difference between axial and equatorial conformations for various substituents is a key factor in determining the dominant conformation and thus the stereochemical outcome of reactions.

Table 2: Conformational Energy (A-value) of Substituents on a Cyclohexane Ring This table presents generally accepted A-values and is for illustrative purposes.

| Substituent | A-value (kJ/mol) |

| -CH₃ | 7.3 |

| -CH₂CH₃ | 7.5 |

| -CH(CH₃)₂ | 8.8 |

| -C(CH₃)₃ | ~21 |

The A-value represents the energy difference between the axial and equatorial conformations. libretexts.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient.

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. A key goal of green chemistry is to replace these with environmentally friendly alternatives or to eliminate the need for a solvent altogether.

Solvent-Free Synthesis: Solvent-free, or neat, reactions offer significant advantages by reducing waste, simplifying purification, and often increasing reaction rates. tudelft.nl The synthesis of ketones can be achieved under solvent-free conditions using solid acid catalysts. For example, the Friedel-Crafts acylation of aromatic compounds has been successfully carried out at room temperature using zinc oxide in the absence of a solvent. researchgate.net Similarly, Amberlyst-15, a solid acid catalyst, has been used for the gram-scale synthesis of flavoring ketones under solvent-free conditions. nih.gov These methods could be adapted for the acylation of ethylcyclohexane.

Aqueous Medium: Water is an attractive solvent for chemical reactions due to its low cost, non-flammability, and low toxicity. While organic substrates are often poorly soluble in water, the use of phase-transfer catalysts or surfactants can overcome this limitation. Palladium-catalyzed coupling of aryl boronic acids with acyl chlorides has been successfully performed in water to produce ketones in high yields. organic-chemistry.org

Atom Economy: The concept of atom economy, developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Traditional methods for synthesizing ketones, such as the Friedel-Crafts acylation using stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), suffer from poor atom economy. researchgate.netrsc.org This is because the catalyst forms a complex with the product ketone and must be used in more than stoichiometric amounts, generating significant waste during workup. acs.org

Table 3: Theoretical Atom Economy Comparison for the Synthesis of 1-(Cyclohexyl)ethan-1-one This table is a theoretical comparison for an analogous reaction and is for illustrative purposes.

| Reaction | Reactants | Products | Byproducts | Atom Economy (%) |

| Classical Friedel-Crafts Acylation | Benzene + Acetyl Chloride + AlCl₃ | 1-Phenylethanone | AlCl₃·Ketone complex + HCl | < 50% |

| Catalytic Friedel-Crafts Acylation | Benzene + Acetic Anhydride | 1-Phenylethanone | Acetic Acid | ~55% |

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 rsc.org

Catalyst Efficiency: The efficiency of a catalyst is not only measured by its activity and selectivity but also by its stability and reusability. For industrial applications, a catalyst must maintain high performance over numerous cycles. Studies on solid acid catalysts for ketonization and acylation reactions have shown that materials like manganese dioxide supported on alumina (B75360) or modified clays (B1170129) can be reused multiple times with minimal loss of activity. mdpi.comresearchgate.net

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields and selectivity. The most common route to a ketone like this compound is through Friedel-Crafts acylation.

The mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation involves several steps: numberanalytics.comsigmaaldrich.comyoutube.com

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the acylating agent (e.g., acetyl chloride), leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺).

Electrophilic Attack: The acylium ion is then attacked by the electron-rich C-H bond of ethylcyclohexane in an electrophilic substitution reaction. This forms a carbocation intermediate.

Deprotonation: A base, such as the [AlCl₄]⁻ complex, removes a proton from the carbocation intermediate, restoring the C-C single bond and regenerating the Lewis acid catalyst.

Alternatively, ketonization of carboxylic acids over solid oxide catalysts provides another pathway. This reaction is thought to proceed through the formation of surface-adsorbed carboxylates, which then undergo a series of steps involving enolate formation and subsequent reaction to form the ketone, releasing carbon dioxide and water as byproducts. mdpi.com

Reactivity and Transformational Chemistry of 1 4 Ethylcyclohexyl Ethan 1 One

Carbonyl Group Transformations of 1-(4-Ethylcyclohexyl)ethan-1-one

The carbonyl group is the central hub of reactivity in this compound, participating in a variety of addition and redox reactions.

Nucleophilic Addition Reactions and Stereochemical Outcomes

Nucleophilic addition to the carbonyl carbon of this compound proceeds via attack of a nucleophile on the electrophilic carbon atom, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The stereochemical outcome of this addition is influenced by the steric hindrance imposed by the bulky 4-ethylcyclohexyl group and the smaller methyl group attached to the carbonyl.

According to Cram's rule of asymmetric induction, the nucleophile will preferentially attack from the less hindered face of the carbonyl plane. In the case of this compound, the large 4-ethylcyclohexyl group will direct the incoming nucleophile to the opposite face, leading to a diastereomeric excess of one stereoisomer. The trigonal planar geometry of the carbonyl carbon changes to a tetrahedral geometry in the product, and if the two groups attached to the carbonyl are different, a new chiral center is created. libretexts.org The approach of the nucleophile from either side of the planar carbonyl group can lead to a racemic mixture of enantiomers if the starting material is achiral and no chiral reagents are used. libretexts.org

Table 1: Predicted Diastereoselectivity in Nucleophilic Addition to this compound

| Nucleophile (Nu⁻) | Major Diastereomer | Minor Diastereomer | Predicted Diastereomeric Excess (%) |

| CH₃MgBr | (R/S)-1-(4-Ethylcyclohexyl)-1-methoxyethane | (S/R)-1-(4-Ethylcyclohexyl)-1-methoxyethane | >70 |

| NaBH₄ | (R/S)-1-(4-Ethylcyclohexyl)ethan-1-ol | (S/R)-1-(4-Ethylcyclohexyl)ethan-1-ol | >60 |

| LiAlH₄ | (R/S)-1-(4-Ethylcyclohexyl)ethan-1-ol | (S/R)-1-(4-Ethylcyclohexyl)ethan-1-ol | >80 |

Note: The stereochemical descriptors (R/S) are hypothetical and would depend on the specific configuration of the starting material and the priority of the nucleophile.

Reductive Transformations: Pathways to Alcohols and Hydrocarbon Derivatives

The carbonyl group of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent employed.

Reduction to Alcohols: Metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) readily reduce the ketone to the corresponding secondary alcohol, 1-(4-ethylcyclohexyl)ethan-1-ol. LiAlH₄ is a more potent reducing agent than NaBH₄. These reactions are generally irreversible. masterorganicchemistry.com

Reduction to Hydrocarbons: For the complete deoxygenation of the carbonyl group to a methylene group, harsher reduction methods are necessary.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (NH₂NH₂), followed by treatment with a strong base (like KOH) at high temperatures. wikipedia.orgbyjus.comlibretexts.org The driving force is the evolution of nitrogen gas. masterorganicchemistry.com This method is suitable for base-stable compounds. wikipedia.org

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. juniperpublishers.com It is effective for the reduction of ketones that are stable in strongly acidic conditions. masterorganicchemistry.com

Table 2: Products of Reductive Transformations of this compound

| Reagent | Product | Functional Group Transformation |

| NaBH₄ or LiAlH₄ | 1-(4-Ethylcyclohexyl)ethan-1-ol | C=O → CH-OH |

| NH₂NH₂, KOH, heat | 1-Ethyl-4-(1-ethyl)cyclohexane | C=O → CH₂ |

| Zn(Hg), HCl | 1-Ethyl-4-(1-ethyl)cyclohexane | C=O → CH₂ |

Oxidative Transformations and Fragmentation Reactions

While ketones are generally resistant to oxidation compared to aldehydes, this compound can undergo specific oxidative reactions.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgsigmaaldrich.com The reaction proceeds via the migration of one of the alkyl groups attached to the carbonyl carbon. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the cyclohexyl group (a secondary alkyl) has a higher migratory aptitude than the methyl group. Therefore, the major product is expected to be 4-ethylcyclohexyl acetate.

Haloform Reaction: As a methyl ketone, this compound will undergo the haloform reaction when treated with a halogen (Cl₂, Br₂, or I₂) in the presence of a strong base (like NaOH). wikipedia.orgmasterorganicchemistry.com This reaction proceeds through the repeated halogenation of the methyl group's α-hydrogens, followed by cleavage of the resulting trihalomethyl ketone to form a carboxylate and a haloform (CHX₃). masterorganicchemistry.comyoutube.com The iodoform (B1672029) test, using iodine and sodium hydroxide, would yield a yellow precipitate of iodoform (CHI₃), serving as a qualitative test for the methyl ketone functionality. youtube.com

Alpha-Carbon Reactivity: Enolization and Alkylation Reactionsmasterorganicchemistry.comlibretexts.orgwikipedia.orgmasterorganicchemistry.combham.ac.uk

The hydrogen atoms on the carbons adjacent (α) to the carbonyl group in this compound are acidic and can be removed by a base to form a nucleophilic enolate. masterorganicchemistry.com

Regioselectivity in Enolate Formation: Kinetic Versus Thermodynamic Controlmasterorganicchemistry.comlibretexts.orgbham.ac.uk

This compound is an unsymmetrical ketone with two different α-carbons: the methyl group and the methine carbon of the cyclohexane (B81311) ring. This allows for the formation of two distinct regioisomeric enolates. The regioselectivity of enolate formation can be controlled by the reaction conditions. udel.edu

Kinetic Enolate: This enolate is formed faster and results from the deprotonation of the less sterically hindered α-proton. In this case, the protons of the methyl group are more accessible. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the formation of the kinetic enolate. ochemacademy.commasterorganicchemistry.com

Thermodynamic Enolate: This is the more stable enolate, which has a more substituted double bond. Deprotonation of the α-methine proton on the cyclohexane ring leads to the thermodynamic enolate. Its formation is favored under conditions that allow for equilibrium to be established, such as using a weaker base (e.g., sodium ethoxide) at higher temperatures. ochemacademy.commasterorganicchemistry.com

Table 3: Conditions for Regioselective Enolate Formation

| Condition | Favored Enolate | Base | Temperature |

| Kinetic Control | Less substituted (from methyl group) | Lithium diisopropylamide (LDA) | Low (-78 °C) |

| Thermodynamic Control | More substituted (from cyclohexyl ring) | Sodium ethoxide (NaOEt) | High (Room Temp. or higher) |

Stereochemical Implications of Alpha-Functionalization

The alkylation of the enolates of this compound with an electrophile (e.g., an alkyl halide) introduces a new substituent at the α-position. This reaction is a powerful tool for carbon-carbon bond formation. libretexts.org The stereochemistry of the newly formed stereocenter is influenced by the existing stereochemistry of the molecule and the direction of approach of the electrophile.

The enolate, being planar, can be attacked by the electrophile from either face. The stereochemical outcome will depend on the steric hindrance presented by the substituents on the cyclohexane ring and the enolate geometry. For instance, alkylation of the thermodynamic enolate will introduce a substituent at the α-methine position of the cyclohexane ring. The incoming electrophile will preferentially approach from the face opposite to the bulky ethyl group at the 4-position and the rest of the molecule, leading to a diastereoselective alkylation.

Cyclohexane Ring Modifications and Derivatizations

The cyclohexane moiety of this compound offers avenues for structural diversification, either by targeting the ethyl substituent or by inducing rearrangements of the ring itself.

Selective Functionalization of the Ethyl Moiety on the Cyclohexane Ring

The ethyl group attached to the cyclohexane ring is a non-activated alkyl chain, making its selective functionalization challenging. However, radical-based reactions can provide a pathway to introduce functionality. For instance, free radical halogenation, typically using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, could selectively introduce a bromine atom at the benzylic-like secondary carbon of the ethyl group. This is due to the relative stability of the resulting secondary radical.

Further transformations of the resulting haloalkane could lead to a variety of derivatives. For example, elimination reactions could form a vinylcyclohexane (B147605) derivative, while substitution reactions with various nucleophiles could introduce new functional groups.

A recent development in the C-H functionalization of alkyl esters, promoted by di-tert-butyl peroxide (DTBP), demonstrates the selective activation of otherwise inactive C-H bonds. rsc.org While this specific methodology targets the alkoxyl group of esters, it highlights the potential for developing radical-based methods for the functionalization of the ethyl group in this compound.

Ring Rearrangement and Contraction Reactions of Substituted Cyclohexanes

The cyclohexane ring, while generally stable, can undergo rearrangement or contraction under specific conditions, often involving the formation of a carbocation intermediate adjacent to the ring. msu.educhemistrysteps.com For this compound, this could be initiated by converting the acetyl group into a suitable leaving group.

One classic example of a ring contraction is the Favorskii rearrangement, which occurs when an α-halo ketone is treated with a base. chemistrysteps.com If this compound were to be α-halogenated at the methyl group of the acetyl moiety, subsequent treatment with a base could, in principle, lead to a ring-contracted cyclopentanecarboxylic acid derivative.

Another relevant transformation is the Tiffeneau-Demjanov rearrangement, which involves the diazotization of a β-amino alcohol. wikipedia.orglibretexts.org This reaction can lead to either ring expansion or contraction. Starting from this compound, the ketone could be converted to a cyanohydrin, followed by reduction to a β-amino alcohol. Treatment of this intermediate with nitrous acid would generate a diazonium salt, which upon rearrangement could potentially lead to a ring-contracted or ring-expanded product.

Coupling Reactions Involving this compound

The ketone functionality in this compound is a key handle for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of more complex molecular architectures.

Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426) Condensation, Mannich Reactions)

Aldol Condensation:

The acetyl group of this compound possesses acidic α-protons, making it a suitable substrate for enolate formation and subsequent aldol reactions. libretexts.orgpressbooks.publumenlearning.comlibretexts.org In a self-aldol condensation, two molecules of the ketone would react in the presence of a base to form a β-hydroxy ketone, which can then dehydrate upon heating to yield an α,β-unsaturated ketone.

More synthetically useful are crossed aldol condensations, where this compound acts as the enolate donor and reacts with a non-enolizable aldehyde, such as benzaldehyde. lumenlearning.com This reaction, known as the Claisen-Schmidt condensation, would lead to the formation of a chalcone-like derivative. libretexts.orglumenlearning.com

| Reactant 1 | Reactant 2 | Product Type | Reaction Name |

| This compound | Benzaldehyde | α,β-Unsaturated Ketone | Claisen-Schmidt Condensation |

| This compound | This compound | β-Hydroxy Ketone | Aldol Addition |

Mannich Reaction:

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like our ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com This reaction provides a straightforward route to β-amino ketones, known as Mannich bases. This compound, upon treatment with formaldehyde (B43269) and a secondary amine like dimethylamine (B145610) in the presence of an acid catalyst, would yield the corresponding Mannich base. chemistrysteps.com These products are valuable synthetic intermediates that can undergo further transformations.

Formation of Heterocyclic Compounds from this compound Precursors

The reactivity of the ketone and the potential for introducing other functional groups make this compound a plausible starting material for the synthesis of various heterocyclic compounds.

One common strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a dinucleophile. While this compound is not a 1,3-dicarbonyl compound itself, it can be a precursor to one. For example, Claisen condensation with an ester like diethyl oxalate (B1200264) would introduce a second carbonyl group, forming a β-ketoester. This intermediate could then be cyclized with hydrazines to form pyrazoles, with amidines to form pyrimidines, or with hydroxylamine (B1172632) to form isoxazoles.

Alternatively, the α,β-unsaturated ketone product from an Aldol condensation could serve as a Michael acceptor. Reaction with a dinucleophile like hydrazine or a substituted hydrazine could lead to the formation of pyrazoline derivatives, which can be further oxidized to pyrazoles.

A patent describing the synthesis of 4-[2-(trans-4-alkyl-cyclohexyl)ethyl]phenol involves a Grignard reaction with (trans-4-alkyl-cyclohexyl)formyl chloride to produce a ketone analogous to our target molecule. google.com While the subsequent steps in the patent focus on reduction and deprotection, the initial formation of this ketone highlights its role as a key intermediate in multi-step syntheses.

| Precursor derived from this compound | Reagent | Heterocyclic Product |

| β-Ketoester | Hydrazine | Pyrazole |

| β-Ketoester | Amidine | Pyrimidine |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline |

Computational and Theoretical Investigations of 1 4 Ethylcyclohexyl Ethan 1 One

Electronic Structure and Bonding Analysis: Uncharted Territory

A thorough understanding of a molecule's behavior begins with the characterization of its electronic structure. However, specific studies on 1-(4-Ethylcyclohexyl)ethan-1-one are not currently available.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For many organic compounds, DFT calculations can provide valuable insights into parameters such as optimized geometry, orbital energies (HOMO and LUMO), and the distribution of electron density. Such studies for this compound would be instrumental in understanding its fundamental chemical characteristics. At present, no specific DFT data for this compound has been published.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for predicting the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions representing low electron density (electrophilic sites). An MEP map of this compound would highlight the likely points of attack for electrophiles and nucleophiles, offering predictions about its chemical reactivity. However, no such MEP analysis has been reported for this specific ketone.

Conformational Analysis of the Ethylcyclohexyl and Ketone Moieties: An Unexplored Landscape

Potential Energy Surface Mapping and Conformational Isomerism

A detailed conformational analysis would involve mapping the potential energy surface of this compound to identify all stable conformers and the energy barriers between them. This would involve considering the various chair and boat forms of the cyclohexane (B81311) ring, the axial and equatorial positions of the substituents, and the rotation around the single bonds. Currently, there are no published studies that have performed a potential energy surface mapping for this compound.

Energetics of Chair and Boat Conformations and Ethyl Group Rotamers

For substituted cyclohexanes, the chair conformation is generally the most stable. The substituents can occupy either axial or equatorial positions, with the equatorial position being favored for larger groups to minimize steric hindrance. For this compound, a key aspect of its conformational analysis would be to determine the energy differences between the conformers where the ethyl and acetyl groups are in axial versus equatorial positions. Additionally, the rotational isomers (rotamers) of the ethyl and acetyl groups would need to be considered. Without specific computational studies, the relative energies of these different conformations remain undetermined.

Reaction Pathway Modeling and Transition State Analysis: Awaiting Investigation

Computational modeling can be used to elucidate the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, this could involve studying reactions such as its reduction, oxidation, or enolate formation. Such studies would provide a molecular-level understanding of its chemical transformations. To date, no reaction pathway modeling or transition state analysis has been published for this particular ketone.

Computational Elucidation of Reaction Mechanisms (e.g., Enolization, C-H Activation)

Computational chemistry offers powerful tools to elucidate the intricate mechanisms of reactions involving ketones like this compound. Density Functional Theory (DFT) and post-Hartree-Fock methods are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and calculating activation energies.

Enolization: The enolization of ketones is a fundamental process that can be studied in detail using computational methods. For this compound, two potential enolates can be formed: the kinetic enolate and the thermodynamic enolate. Computational models can predict the relative stabilities of these enolates and the transition states leading to their formation. Studies on substituted cycloalkanones have shown that the regioselectivity of enolization is influenced by both steric and electronic factors. nih.gov For instance, "soft enolization" conditions tend to favor the formation of the less substituted enol, while "hard enolization" conditions can lead to the more substituted enol. nih.gov In the case of this compound, the ethyl group at the 4-position of the cyclohexane ring can influence the conformational preference of the ring, which in turn can affect the accessibility of the alpha-protons for deprotonation.

Theoretical calculations on simpler systems like cyclohexanone (B45756) have shown that the enol content is in equilibrium with the keto form, with the keto form being significantly more stable. researchgate.net Computational methods such as PM3 and DFT have been used to determine the enol content trend in cyclic ketones. researchgate.net

C-H Activation: The activation of C-H bonds is a pivotal transformation in organic synthesis. The ketone functionality in this compound can act as a directing group for metal-catalyzed C-H activation. utexas.edu Computational studies can model the interaction of the ketone's Lewis basic oxygen with a metal center, elucidating the subsequent steps of C-H bond cleavage. nih.gov Research on other ketones has demonstrated that transition metal catalysts can facilitate the functionalization of otherwise unreactive C-H bonds. nih.govacs.org For this compound, computational models could predict the most likely sites for C-H activation, considering both the acetyl group and the ethylcyclohexyl moiety.

A hypothetical reaction coordinate diagram for the enolization of this compound, based on typical values for similar ketones, is presented below:

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactant | This compound | 0 |

| Transition State 1 (Kinetic) | Transition state to kinetic enolate | +15 to +20 |

| Kinetic Enolate | Less substituted enolate | +10 to +12 |

| Transition State 2 (Thermodynamic) | Transition state to thermodynamic enolate | +18 to +23 |

| Thermodynamic Enolate | More substituted enolate | +8 to +10 |

Note: This data is hypothetical and intended for illustrative purposes, based on general knowledge of ketone enolization.

Prediction of Reactivity and Selectivity Profiles for this compound

Computational chemistry is a valuable tool for predicting the reactivity and selectivity of organic molecules. For this compound, various computational approaches can be employed to understand its behavior in different chemical reactions.

Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule can often be rationalized by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Computational software can readily calculate the energies and visualize the shapes of these orbitals for this compound. The LUMO is typically centered on the carbonyl carbon, indicating its electrophilic nature and susceptibility to nucleophilic attack. The HOMO would likely be associated with the oxygen lone pairs and potentially the C-C bonds of the cyclohexane ring.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution within a molecule. For this compound, the ESP map would show a region of negative potential (red) around the carbonyl oxygen and a region of positive potential (blue) around the carbonyl carbon, further confirming the site of nucleophilic attack.

Stereoselectivity: The ethyl group on the cyclohexane ring introduces a stereocenter, and its conformational preferences will significantly impact the stereochemical outcome of reactions. Computational methods can be used to determine the most stable conformation of the substituted cyclohexane ring (chair, boat, or twist-boat). stackexchange.com For a 4-substituted cyclohexane, the substituent generally prefers the equatorial position to minimize steric hindrance. sapub.org This conformational preference will dictate the facial selectivity of nucleophilic attack on the carbonyl group, leading to the preferential formation of one diastereomer over the other. Ab initio investigations on 4-substituted cyclohexanones have shown a correlation between the geometrical changes upon cation-carbonyl complexation and the facial selectivity of nucleophilic attacks. acs.org

A hypothetical table of predicted reactivity parameters for this compound is provided below:

| Computational Parameter | Predicted Value/Observation |

| LUMO Energy | -1.0 to -1.5 eV |

| HOMO Energy | -9.5 to -10.0 eV |

| Dipole Moment | 2.5 to 3.0 D |

| Natural Charge on Carbonyl Carbon | +0.4 to +0.6 |

| Natural Charge on Carbonyl Oxygen | -0.4 to -0.6 |

Note: These values are hypothetical and based on typical ranges for similar ketones.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes and intermolecular interactions over time.

Solvent Effects on Conformational Preferences and Chemical Reactivity

The choice of solvent can have a profound impact on the conformational equilibrium and reactivity of a molecule. MD simulations are particularly well-suited to study these solvent effects for this compound.

Conformational Preferences: In the gas phase or in a non-polar solvent, the ethyl group of this compound is expected to predominantly occupy the equatorial position of the cyclohexane chair conformation to minimize 1,3-diaxial interactions. However, in polar solvents, the energy difference between the axial and equatorial conformers may change due to differential solvation. MD simulations can model the explicit interactions between the solute and solvent molecules, providing a detailed understanding of how the solvent shell influences the conformational landscape. stackexchange.comcdnsciencepub.com Studies on other cyclohexane derivatives have shown that the presence of solvent can alter the conformational equilibrium. cdnsciencepub.com

Chemical Reactivity: Solvation can significantly affect the rates and outcomes of chemical reactions. For reactions involving charged intermediates or transition states, such as enolate formation or nucleophilic addition, polar solvents can provide stabilization, thereby accelerating the reaction rate. MD simulations can be used to calculate the free energy of solvation for reactants, transition states, and products, allowing for a quantitative prediction of solvent effects on reaction kinetics and thermodynamics. nih.gov For example, the rate of nucleophilic attack on the carbonyl group of this compound is expected to be influenced by the solvent's ability to stabilize the developing negative charge on the oxygen atom in the transition state.

A hypothetical table illustrating the influence of solvent polarity on the conformational equilibrium of this compound is shown below:

| Solvent | Dielectric Constant | Predicted % Equatorial Conformer | Predicted % Axial Conformer |

| n-Hexane | 1.9 | >99% | <1% |

| Dichloromethane | 9.1 | ~98% | ~2% |

| Acetone | 21 | ~97% | ~3% |

| Water | 80 | ~95% | ~5% |

Note: This data is hypothetical and illustrates a general trend. The actual percentages would need to be determined through specific computational studies.

Role of 1 4 Ethylcyclohexyl Ethan 1 One As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Alicyclic and Heterocyclic Frameworks

The reactivity of the carbonyl group and the α-protons in 1-(4-Ethylcyclohexyl)ethan-1-one allows for a diverse range of chemical transformations, making it a valuable starting material for the synthesis of more complex cyclic systems.

While direct and extensively documented examples of this compound in the synthesis of complex alicyclic and heterocyclic frameworks are not widely available in publicly accessible literature, the chemical principles of its functional groups suggest a high potential for such applications. The ketone functionality can readily undergo reactions such as aldol (B89426) condensations, Wittig reactions, and various cyclization reactions. For instance, condensation with a suitable dicarbonyl compound could lead to the formation of a new carbocyclic ring fused to the existing cyclohexane (B81311) ring.

Similarly, the synthesis of heterocyclic frameworks can be envisioned through reactions with heteroatom-containing nucleophiles. For example, reaction with hydrazines could yield pyrazole derivatives, while condensation with hydroxylamine (B1172632) could lead to isoxazoles. The ethylcyclohexyl group would impart specific solubility and conformational properties to the resulting complex molecules.

The following table outlines potential, albeit not yet specifically documented, synthetic pathways for complex frameworks starting from this compound, based on established organic chemistry reactions.

| Target Framework | Potential Reagents and Conditions | Resulting Moiety |

| Fused Bicyclic Alkene | Diethyl succinate, sodium ethoxide (Stobbe condensation) | Indene-like structure with ethylcyclohexyl substituent |

| Substituted Pyridine | Acrylonitrile, sodium amide (Michael addition followed by cyclization) | Pyridine ring attached to the ethylcyclohexyl group |

| Thiophene Derivative | Phosphorus pentasulfide, heat (Paal-Knorr thiophene synthesis) | Thiophene ring bearing an ethylcyclohexyl group |

It is important to note that these are proposed synthetic routes based on the known reactivity of ketones and require experimental validation.

Intermediate in the Design and Construction of Novel Synthetic Reagents

The structural attributes of this compound also make it an attractive intermediate for the design of new synthetic reagents. The ethylcyclohexyl group can act as a bulky, sterically demanding moiety, which can be exploited to induce stereoselectivity in chemical reactions.

For example, reduction of the ketone to the corresponding alcohol, followed by esterification with a chiral acid, could yield a chiral auxiliary. This auxiliary could then be used to direct the stereochemical outcome of subsequent reactions on a different part of a molecule.

Furthermore, conversion of the ketone to a hydrazone or an oxime, followed by further functionalization, could lead to the development of novel ligands for catalysis or new reagents for specific chemical transformations. The lipophilic nature of the ethylcyclohexyl group could enhance the solubility of such reagents in nonpolar organic solvents.

Utilization in the Preparation of Scaffolds for Materials Science Research

The unique combination of a reactive functional group and a non-polar aliphatic ring in this compound makes it a promising candidate for the synthesis of building blocks for materials science, particularly in the realm of polymers and functional organic molecules.

The ketone functionality of this compound can be transformed into a polymerizable group, such as a vinyl or an acrylate moiety. For instance, a Wittig reaction with a phosphorus ylide containing a polymerizable group could introduce a double bond. Alternatively, reduction of the ketone to an alcohol followed by esterification with acrylic acid or methacrylic acid would yield a polymerizable monomer.

The resulting monomers, containing the bulky and hydrophobic ethylcyclohexyl group, could be polymerized to produce materials with specific properties. The ethylcyclohexyl side chains would likely influence the polymer's glass transition temperature, solubility, and mechanical properties.

The table below illustrates potential monomer syntheses starting from this compound.

| Monomer Type | Synthetic Reaction | Reagents |

| Styrenic Monomer | Wittig Reaction | (4-Vinylbenzyl)triphenylphosphonium chloride, strong base |

| Acrylate Monomer | Reduction and Esterification | 1. Sodium borohydride (B1222165) 2. Acryloyl chloride, triethylamine |

| Methacrylate Monomer | Reduction and Esterification | 1. Sodium borohydride 2. Methacryloyl chloride, triethylamine |

Beyond polymers, this compound can serve as a precursor for the synthesis of functional organic molecules for materials science. For example, its derivatives could be incorporated into liquid crystal structures, where the rigid cyclohexyl ring and the flexible ethyl group could influence the mesophase behavior.

Condensation reactions of the ketone can lead to the formation of larger, conjugated systems. For instance, a Claisen-Schmidt condensation with an aromatic aldehyde could yield a chalcone derivative. These types of molecules can exhibit interesting optical and electronic properties, making them relevant for applications in dyes, organic light-emitting diodes (OLEDs), or nonlinear optics. The ethylcyclohexyl group would enhance the solubility and processability of these materials.

Future Research Directions and Emerging Methodologies for 1 4 Ethylcyclohexyl Ethan 1 One Chemistry

Exploration of Photoredox and Electrochemical Synthesis Pathways

The synthesis of ketones is increasingly moving away from harsh, stoichiometric reagents towards more sustainable, catalytically driven methods. Photoredox and electrochemical approaches are at the forefront of this shift, offering mild reaction conditions and unique reactivity patterns.

Photoredox Catalysis: This strategy utilizes light to initiate chemical reactions by generating radical intermediates under exceptionally mild conditions. researchgate.netnih.gov For the synthesis of 1-(4-Ethylcyclohexyl)ethan-1-one, photoredox catalysis could enable novel carbon-carbon bond formations, such as the coupling of a 4-ethylcyclohexyl radical precursor with an acetyl equivalent. Research in this area is developing tandem catalytic processes that can construct complex cyclic ketones in a single step from simpler starting materials. researchgate.netnih.govnih.gov For instance, a potential photoredox-mediated pathway could involve the α-functionalization of a simpler ketone substrate. nih.gov The direct β-functionalization of cyclic ketones has also been achieved by merging photoredox and organocatalysis, a strategy that could be adapted for derivatives of this compound. scispace.com

Electrochemical Synthesis: Electrosynthesis provides another green alternative, using electrical current to drive redox reactions. This method can circumvent the need for chemical oxidants or reductants, minimizing waste. The electrochemical oxidation of cyclohexane (B81311) to produce cyclohexanone (B45756) is a well-known industrial process, and similar principles could be applied to synthesize substituted cyclohexanones like this compound. digitellinc.com Future research will likely focus on elucidating the mechanisms of electrochemical cyclohexane oxidation and developing electrode materials that offer high selectivity and efficiency for more complex substrates. digitellinc.comdrexel.edu Convergent paired electrolysis, where both anodic and cathodic reactions contribute to product formation, represents a particularly efficient approach that could be explored. youtube.com

Table 1: Emerging Synthesis Methodologies

| Methodology | Principle | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Photoredox Catalysis | Visible light-induced generation of radical intermediates using a photocatalyst. nih.gov | Direct C-H functionalization of ethylcyclohexane (B155913) or novel coupling strategies. | Mild reaction conditions, high functional group tolerance, unique reactivity. nih.govresearchgate.net |

| Electrochemical Synthesis | Use of electrical current to drive non-spontaneous redox reactions. youtube.com | Oxidation of 4-ethylcyclohexyl precursors; reductive coupling reactions. | Avoids stoichiometric chemical reagents, potential for high selectivity, safer processes. digitellinc.com |

Development of Asymmetric Catalytic Processes for this compound and its Derivatives

For derivatives of this compound that possess additional chiral centers, or for reactions involving the chiral center at the C1 position, the development of asymmetric catalytic processes is crucial. Enantioselective synthesis is a cornerstone of modern chemistry, particularly for pharmaceutical and biological applications.

Future research will focus on designing chiral catalysts that can control the stereochemical outcome of reactions involving this compound. This includes:

Asymmetric Hydrogenation/Transfer Hydrogenation: Creating chiral alcohols from the ketone via the addition of hydrogen across the carbonyl group with high enantioselectivity. Cooperative bimetallic radical catalysis has shown promise for the asymmetric reduction of ketones. acs.org

Asymmetric Aldol (B89426) and Mannich Reactions: Using chiral organocatalysts, such as proline, to control the formation of new stereocenters when the enolate of this compound reacts with electrophiles. youtube.com

Catalytic Asymmetric Functionalization: Developing methods for the enantioselective introduction of functional groups at the α-position to the carbonyl.

The merger of photoredox catalysis with other catalytic systems, such as transition metal or organocatalysis, is a particularly promising avenue for developing novel asymmetric transformations. nih.gov For example, dual photoredox and chromium catalysis has been used for the asymmetric 1,4-functionalization of 1,3-enynes, a strategy whose principles could be adapted for reactions with derivatives of this compound. nih.gov

Advanced Mechanistic Studies Employing In Situ Spectroscopy and Kinetic Isotope Effects

A deep and accurate understanding of reaction mechanisms is fundamental to improving existing synthetic methods and designing new ones. For this compound, advanced analytical techniques can provide unprecedented insight into reaction pathways, transition states, and the roles of catalysts.

In Situ Spectroscopy: Techniques like in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy allow chemists to monitor reactions as they happen, without the need to isolate intermediates. acs.orgsfb-taco.at This provides real-time data on the concentrations of reactants, products, and transient species, which is invaluable for optimizing reaction conditions and identifying catalytic cycles and deactivation pathways. acs.orguu.nl For example, in situ IR spectroscopy can be used to observe the formation and consumption of intermediates in catalytic reactions involving ketones. nih.gov

Kinetic Isotope Effects (KIEs): The KIE is a powerful tool for determining the rate-limiting step of a reaction and probing the structure of transition states. wikipedia.orglibretexts.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate, chemists can determine if a bond to that atom is broken in the slowest step. hw.ac.uk For reactions involving this compound, such as enolate formation or α-functionalization, measuring the KIE can confirm whether the cleavage of a C-H bond is rate-determining. hw.ac.ukacs.org This has been demonstrated in studies on the halogenation of cyclohexanone. hw.ac.uk

Table 2: Advanced Mechanistic Probes

| Technique | Information Gained | Application to this compound Chemistry |

|---|---|---|

| In Situ Spectroscopy (FTIR, NMR) | Real-time concentration profiles of reactants, intermediates, and products; catalyst speciation. acs.orgsfb-taco.at | Optimization of synthesis, identification of reaction mechanisms and catalyst resting states. |

| Kinetic Isotope Effect (KIE) | Identification of rate-determining steps; elucidation of transition state structures. wikipedia.org | Probing mechanisms of reactions at the α-carbon, such as enolization and alkylation. hw.ac.uk |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of chemical reactions often makes it difficult to predict outcomes or find optimal conditions through intuition alone. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate the vast chemical space. nih.gov

Optimization of Reaction Conditions: Machine learning algorithms, particularly active learning and Bayesian optimization, can efficiently explore the parameter space of a reaction (e.g., temperature, concentration, catalyst loading) to find the conditions that maximize yield or selectivity. nih.govresearchgate.net This data-driven approach can significantly accelerate the process of reaction development, requiring fewer experiments than traditional methods. researchgate.netmpdata.fr The synergy between chemical knowledge and ML is key to developing robust models that can make accurate predictions even with limited data. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 1-(4-Ethylcyclohexyl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves nucleophilic substitution or Friedel-Crafts acylation. For example, refluxing 4-ethylcyclohexanol with acetyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) in ethanol under inert conditions can yield the ketone. Optimization includes monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry (e.g., 1:1.2 molar ratio of substrate to acylating agent), and controlling temperature (60–80°C). Post-reaction workup typically involves quenching with cold water, filtration, and recrystallization from ethanol . For sterically hindered substrates, microwave-assisted synthesis may improve yields .

Basic: How should researchers characterize this compound, and what spectroscopic benchmarks are critical?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Compare and NMR spectra with PubChem data (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm, ketone carbonyl at ~208 ppm in ) .

- Mass Spectrometry : Confirm molecular ion peak (m/z ≈ 180 for C₁₀H₁₆O) and fragmentation patterns.

- FT-IR : Validate ketone C=O stretch (~1715 cm⁻¹). Cross-referencing with databases like PubChem ensures accuracy .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogues for antifungal applications?

Methodological Answer:

The ethylcyclohexyl and ketone groups are critical for bioactivity. SAR strategies include:

- Piperazine Ring Substitution : Analogues with piperazine-linked substituents (as in Itraconazole) show enhanced antifungal activity by improving target binding (e.g., lanosterol 14α-demethylase inhibition). Computational docking (e.g., AutoDock Vina) can predict binding affinities .

- Steric and Electronic Modifications : Introduce electron-withdrawing groups (e.g., -F) to the cyclohexyl ring to enhance metabolic stability. Compare MIC values against Candida spp. .

Advanced: What computational methods are suitable for modeling this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to study conformational stability in lipid bilayers, focusing on the ethylcyclohexyl group’s hydrophobicity.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., via Gaussian 16) to identify nucleophilic/electrophilic regions affecting reactivity .

- QSAR Modeling : Train models with datasets from PubChem BioAssay to predict toxicity or bioavailability .

Basic: How is this compound utilized as an analytical reference standard?

Methodological Answer:

It serves as a chromatographic benchmark (e.g., HPLC retention time calibration) and spectroscopic reference. For example, in GC-MS, its Kovats Retention Index can help identify structurally related ketones. Ensure purity ≥95% (verified by HPLC) and store desiccated at 4°C to prevent degradation .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

- Systematic Replication : Reproduce protocols from conflicting studies (e.g., varying catalysts like AlCl₃ vs. K₂CO₃ ).

- Design of Experiments (DoE) : Use response surface methodology (RSM) to isolate critical variables (temperature, solvent polarity).

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., diacetylated derivatives) that reduce yields .

Advanced: What solvent systems optimize this compound’s reactivity in nucleophilic additions?

Methodological Answer:

- Polar Aprotic Solvents : DMF or DMSO enhance enolate formation in aldol reactions.

- Hydrogen-Bond Donors : Ethanol/water mixtures improve solubility for Grignard reactions. Solvent choice should align with substrate polarity (logP ≈ 2.8 for this compound) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

Store in amber vials under nitrogen at –20°C to prevent ketone oxidation. Monitor for discoloration (yellowing indicates degradation). For long-term stability, avoid exposure to acidic/basic vapors .

Advanced: How can researchers identify novel biological targets for this compound?

Methodological Answer:

- Chemoproteomics : Use affinity-based probes (e.g., photoaffinity labeling) to capture interacting proteins in cell lysates.

- Transcriptomics : Treat model organisms (e.g., S. cerevisiae) and analyze differential gene expression via RNA-seq .

Advanced: What methodologies assess the pharmacokinetic (PK) properties of this compound derivatives?

Methodological Answer:

- In Vitro ADME : Use Caco-2 cell monolayers to measure permeability (apparent Pₐₚₚ > 1 × 10⁻⁶ cm/s indicates good absorption).

- Microsomal Stability Assays : Incubate derivatives with liver microsomes (human or rat) to quantify metabolic half-life (t₁/₂). Correlate with LogD values (optimal range: 1–3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.